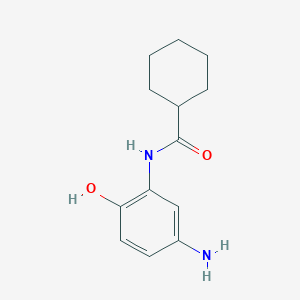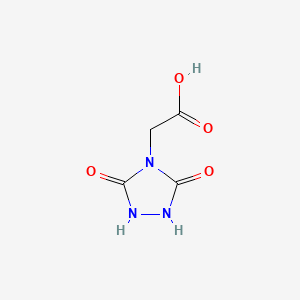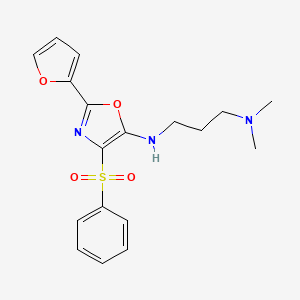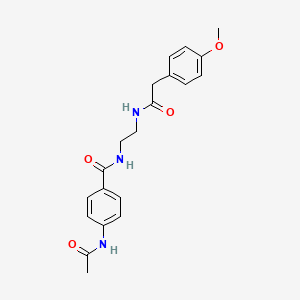
1-(furan-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(furan-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea derivatives has been explored in various studies. For instance, one study reported the synthesis of novel urea derivatives by reacting 3-(2-aminothiazol-5-yl)-6-[(2-benzoylbenzofuran-5-yl)methyl]-2H-chromen-2-one with substituted amines and triphosgene in the presence of a base . Another study described the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea by coupling purified furfural with urea . This process was further elaborated in a study that achieved an improved yield and definite structural affirmation . Additionally, the synthesis of 1,1-bis(2-carbamoylguanidino)furan-2-ylmethane was reported, which involved the coupling of furfural with urea followed by refluxing with more urea in ethanol .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. These include 1H NMR, 13C NMR, IR, MS, and HRMS spectral data . Other studies also employed GC-MS, FTIR, 1H-NMR, 13C-NMR, 1H-1H COSY, HSQC, and DEPT for characterizing the compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically start with the coupling of furfural with urea to form an intermediate, which is then further reacted to produce the desired urea derivatives. The reactions are carried out under controlled conditions, often involving the use of a base or refluxing in ethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were not explicitly detailed in the provided papers. However, the bioactivity of these compounds suggests that they have significant potential in pharmaceutical applications. For example, the synthesized compounds exhibited promising anti-microbial activity against selected bacterial strains and moderate to good activity against fungal pathogens . The cytotoxicity testing against cervical cancer cell lines also indicated significant cytotoxicity at microliter concentrations for some compounds . Another study found that all pathogens except Bacillus subtilis were susceptible to the synthesized compound, suggesting a broad spectrum of activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
The synthesis of related furan-urea compounds has been explored for their potential bioactivity. For instance, compounds like 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea have been synthesized and tested against pathogens such as Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis, showing broad-spectrum activity against all except Bacillus subtilis. This indicates potential for the development of novel drugs based on this scaffold (Donlawson et al., 2020).
Characterization and Computational Studies
Research into the characterization and computational studies of urea and thiourea derivatives, including those with furan components, has been conducted. These compounds have been synthesized and characterized, with their bioactivity assessed against various bacterial and fungal pathogens. The findings suggest that such compounds possess significant antibacterial and antifungal properties, making them interesting candidates for further pharmaceutical research (Alabi et al., 2020).
Biomass-Based Synthesis
There is also interest in the biomass-based synthesis of furan-urea compounds. Studies have demonstrated the synthesis of these compounds from biomass-derived furfural, coupled with urea, yielding compounds with potentially useful properties. Such research underscores the importance of sustainable sources and processes in chemical synthesis (Orie et al., 2018).
Novel Compound Synthesis
The exploration of novel compounds such as 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane through multi-step synthesis processes highlights the ongoing interest in developing new molecules with unique structures and potential applications. These studies not only contribute to the chemical industry but also to pharmaceutical developments (Orie et al., 2019).
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18-10-13(12-6-2-3-7-14(12)18)17-15(19)16-9-11-5-4-8-20-11/h2-8,10H,9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQSSDBNPHHLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)


![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)


![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)

![N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2501248.png)
![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)
